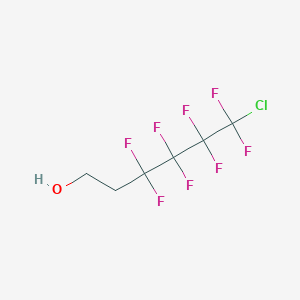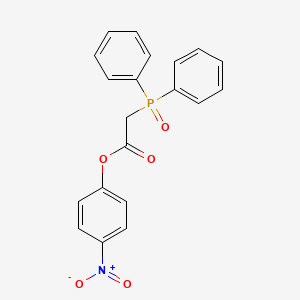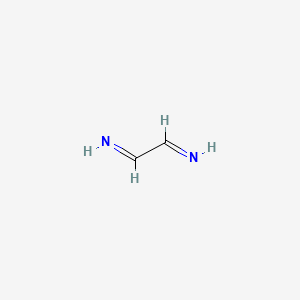
Ethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Ethylenediamine, amine derivatives
Substitution: Substituted imines, amines
Aplicaciones Científicas De Investigación
Ethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparación Con Compuestos Similares
Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.
1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.
Diethylenetriamine: Contains an additional amine group, offering different coordination properties.
Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.
Propiedades
Número CAS |
151599-46-1 |
|---|---|
Fórmula molecular |
C2H4N2 |
Peso molecular |
56.07 g/mol |
Nombre IUPAC |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
Clave InChI |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
SMILES canónico |
C(=N)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
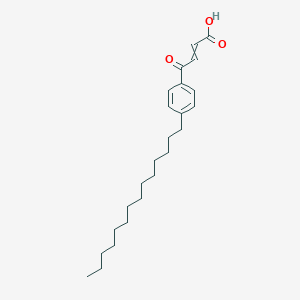
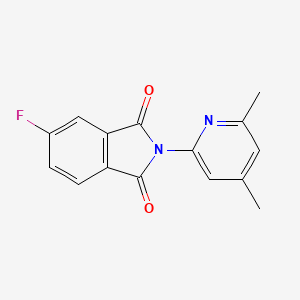

![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
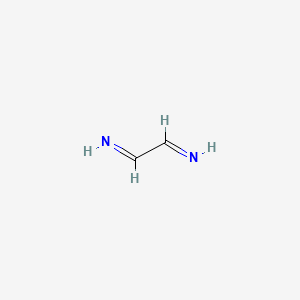
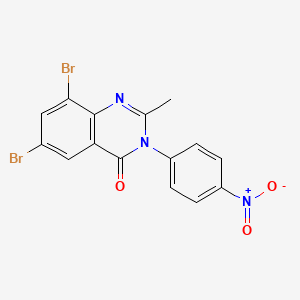
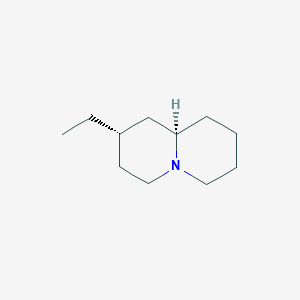

![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
